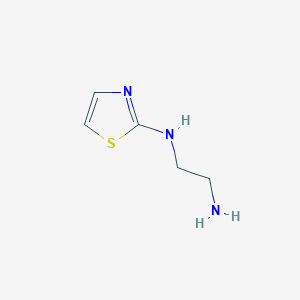

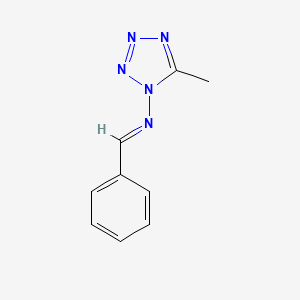

2-(3-Aminopropylamino)thiazole

Vue d'ensemble

Description

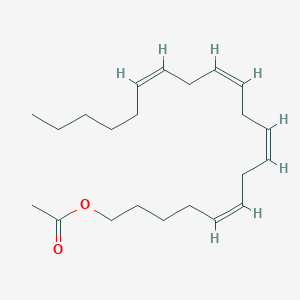

2-(3-Aminopropylamino)thiazole is a derivative of thiazole, a heterocyclic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are significant in medicinal chemistry, serving as the core structure for many biologically active compounds .

Synthesis Analysis

Thiazole-based Schiff base compounds have been synthesized using both conventional and green approaches, with ZnO nanoparticles serving as a catalyst . The synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole-containing drugs are known to generate reactive metabolites (RMs) catalyzed by cytochrome P450s (CYPs). These RMs can covalently modify essential cellular macromolecules, leading to toxicity and inducing idiosyncratic adverse drug reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Applications

Thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. The study by Raut et al. (2020) focused on benzofused thiazole derivatives, showing that compounds such as 3c, 3d, and 3e possess distinct anti-inflammatory activity, alongside potential antioxidant properties against reactive species like H2O2, DPPH, SO, and NO. Molecular docking studies further supported these findings, indicating the potential of these derivatives as alternative antioxidant and anti-inflammatory agents (Raut et al., 2020).

Therapeutic Potential of Thiazole Derivatives

Extensive work has been carried out on the thiazole scaffold, revealing its role in the development of compounds with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Reviews by Leoni et al. (2014) and Sharma et al. (2019) highlight the therapeutic applications of thiazole derivatives, underlining their significant biological activities and potential as leads for the design of new therapeutic agents. These reviews also discuss the structural modifications of thiazole derivatives that enhance their pharmacological activities, showcasing the versatility of the thiazole ring in medicinal chemistry (Leoni et al., 2014); (Sharma et al., 2019).

Biological Importance of Thiazole Derivatives

The synthesis and biological significance of various thiazole derivatives, including (thio)ureabenzothiazoles, have been extensively studied. Research by Rosales-Hernández et al. (2022) covers the chemical aspects and potential therapeutic applications of these derivatives, highlighting their broad spectrum of pharmacological activities. This review emphasizes the importance of thiazole derivatives in medicinal chemistry and their continued development as potential therapeutic agents (Rosales-Hernández et al., 2022).

Synthesis and Properties

Thiazolopyridines, a subclass of thiazole derivatives, have been studied for their methods of synthesis and biological properties. Chaban (2015) provides an overview of the synthesis techniques and the pharmacological potential of thiazolopyridines, including their analgesic, anti-inflammatory, antimicrobial, and antifungal activities. This review underlines the importance of thiazolopyridines in the discovery of new drugs with lesser side effects (Chaban, 2015).

Mécanisme D'action

Target of Action

2-(3-Aminopropylamino)thiazole, as a derivative of thiazole, has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The primary targets of this compound are likely to be the key enzymes or proteins involved in these cancerous cell lines.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the function of these targets. Thiazole ring bears an acidic proton at C-2, due to which thiazole ring becomes highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds . This reactivity allows the compound to interact with its targets and modulate their activity.

Biochemical Pathways

Thiazole derivatives have been found to modulate the activity of many enzymes involved in metabolism . They have demonstrated to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities . Therefore, it can be inferred that this compound may affect multiple biochemical pathways leading to these effects.

Pharmacokinetics

Thiazole derivatives can be strategically modified to improve binding affinity, selectivity, and pharmacokinetics . These modifications can enhance the bioavailability of the compound, allowing it to reach its targets more effectively.

Result of Action

The result of the action of this compound is likely to be the inhibition of the growth of cancerous cells, given its reported antitumor activity . This inhibition could result from the compound’s interaction with its targets, leading to changes in cellular processes that are essential for the survival and proliferation of these cells.

Safety and Hazards

Orientations Futures

Thiazole derivatives have shown promise in managing diseases such as diabetes, inflammation, and various types of cancer . The green synthesis approach using ZnO nanoparticles as a catalyst has been found to be a very efficient method to synthesize biologically active compounds compared to the conventional method .

Propriétés

IUPAC Name |

N'-(1,3-thiazol-2-yl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c7-2-1-3-8-6-9-4-5-10-6/h4-5H,1-3,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRJJCRWRJVRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-](/img/structure/B3145012.png)

![[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B3145071.png)